molecular formula C11H12N2O B8457524 4-Phenyl-1H-imidazole-1-ethanol

4-Phenyl-1H-imidazole-1-ethanol

Katalognummer: B8457524
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: QUUJYTNKYMTNRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-1H-imidazole-1-ethanol is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 4 and an ethanol moiety at position 1.

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

2-(4-phenylimidazol-1-yl)ethanol

InChI

InChI=1S/C11H12N2O/c14-7-6-13-8-11(12-9-13)10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2

InChI-Schlüssel

QUUJYTNKYMTNRX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN(C=N2)CCO

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Spectroscopic and Physicochemical Properties

  • NMR and LCMS : Purity and structural confirmation are routinely validated. For example, compound 27 shows >98% purity by LCMS, while chlorinated derivatives display distinct 1H-NMR shifts (e.g., δ 4.62 for CH2Cl) .
  • Melting Points and Solubility: Electron-withdrawing groups (e.g., nitro, Cl) increase melting points but reduce aqueous solubility, whereas hydrophilic groups (e.g., ethanol, methoxy) enhance bioavailability .

Critical Analysis of Structural Modifications

  • Phenyl vs. Fluorophenyl : Fluorine substitution improves metabolic stability and lipophilicity, critical for drug design .
  • Ethanol vs. Chloromethyl: The ethanol moiety enhances solubility, whereas chloromethyl groups enable further covalent modifications (e.g., nucleophilic displacement) .
  • Nitro vs. Methyl : Nitro groups increase electrophilicity and reactivity but may introduce toxicity, limiting pharmacological utility .

Vorbereitungsmethoden

Reaction Design and Optimization

A two-step approach derived from CN113512003A involves:

  • Ullmann Coupling : Reacting p-bromoanisole with imidazole in the presence of CuI/K₂CO₃ in N-methylpyrrolidone (NMP) at 120°C for 12 hours to yield 1-(4-methoxyphenyl)-1H-imidazole.

  • Demethylation : Treating the intermediate with boron tribromide (BBr₃) in dichloromethane at 0–25°C to cleave the methoxy group, producing 4-(imidazol-1-yl)phenol.

To adapt this for 4-phenyl-1H-imidazole-1-ethanol, the methoxy precursor could be replaced with a protected ethanol group (e.g., benzyl-protected bromophenethyl alcohol). Post-coupling deprotection would yield the target compound.

Table 1: Ullmann Reaction Parameters and Yields

StepCatalystSolventTemp (°C)Time (h)Yield (%)
1CuINMP1201253
2BBr₃CH₂Cl₂0–251276

Key variables affecting yield include:

  • Catalyst loading : 5–10 mol% CuI optimizes electron transfer.

  • Solvent polarity : NMP enhances solubility of intermediates, reducing side reactions.

  • Temperature control : Slow addition of BBr₃ at 0°C minimizes decomposition.

Cyclization Strategies Involving Aldehyde Condensation

Alternative routes leverage cyclization reactions to construct the imidazole ring. A method detailed for biphenyl-imidazole analogs involves:

  • Oxidation : Treating biphenylethanone with SeO₂ to form 2-(biphenyl-4-yl)-2-oxoacetaldehyde.

  • Cyclization : Refluxing the aldehyde with ammonium acetate and glacial acetic acid to form the imidazole core.

For 4-phenyl-1H-imidazole-1-ethanol, phenylacetaldehyde derivatives could serve as starting materials. Introducing the ethanol group via a Grignard reaction or reduction of a ketone intermediate (e.g., using NaBH₄) may complete the synthesis.

Table 2: Cyclization Reaction Conditions

ReactantReagentTemp (°C)Time (h)Yield (%)
Biphenylethanone + SeO₂Glacial acetic acid80665
Aldehyde + NH₄OAcTHF100872

Advantages of this route include:

  • Modularity : Diverse aldehydes can introduce substituents at the 2-position of imidazole.

  • Mild conditions : Avoids high-temperature metal catalysis, reducing energy costs.

Spectroscopic Characterization and Quality Control

Validating the structure and purity of 4-phenyl-1H-imidazole-1-ethanol requires multimodal analysis:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), imidazole protons (δ 7.1–7.3 ppm), and ethanol CH₂OH (δ 3.6–4.0 ppm).

  • IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹), C=N stretch (1600–1650 cm⁻¹).

  • HPLC : Purity >99% achieved via recrystallization in tert-butanol or ethanol.

Industrial-Scale Considerations

Scalability remains a critical hurdle. The Ullmann method’s use of NMP (high boiling point) complicates solvent recovery, whereas cyclization routes employ THF, which is easier to recycle . Catalyst costs (e.g., CuI vs. SeO₂) and toxicity (BBr₃) further influence process selection.

Q & A

Basic Question: What are the common synthetic routes for 4-Phenyl-1H-imidazole-1-ethanol, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclization of substituted precursors. For example, a related imidazole derivative was synthesized via hydrogenation of a benzamide intermediate followed by intramolecular Schiff base formation under alkaline conditions (e.g., NaOH in ethanol at 45°C) . Key optimization steps include:

  • Catalyst selection : Raney nickel is preferred over palladium on carbon (Pd/C) to avoid hydrodechlorination side reactions .
  • Temperature control : Elevated temperatures (45°C) improve cyclization efficiency compared to ambient conditions .
  • Solvent choice : Ethanol enhances intermediate stability over water .

Advanced Question: How can crystallographic data contradictions be resolved during structural characterization?

Methodological Answer:
X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical. For instance, the crystal structure of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol was resolved with an R factor of 0.041, highlighting the importance of:

  • Hydrogen bonding analysis : O–H⋯N interactions stabilize molecular packing .
  • Validation tools : Programs like PLATON check for missed symmetry or disordered atoms .
  • Data-to-parameter ratios : A ratio >7:1 ensures reliable refinement .

Basic Question: What spectroscopic techniques are used to characterize 4-Phenyl-1H-imidazole-1-ethanol?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., phenyl and imidazole protons) .
  • LC-MS : Monitors reaction progress and detects intermediates (e.g., m/z for molecular ion peaks) .
  • FTIR : Confirms functional groups (e.g., OH stretch at ~3400 cm⁻¹) .

Advanced Question: How can structure-activity relationships (SAR) guide antifungal optimization?

Methodological Answer:
SAR studies on imidazole derivatives reveal:

  • Phenyl substitution : Electron-withdrawing groups (e.g., Cl) enhance antifungal activity by increasing lipophilicity .
  • Hydroxyethyl chain : Spatial orientation affects binding to fungal cytochrome P450 enzymes .
  • In vitro assays : MIC (Minimum Inhibitory Concentration) testing against Candida spp. validates efficacy .

Basic Question: What environmental persistence studies are relevant for this compound?

Methodological Answer:

  • Degradation pathways : Aerobic soil metabolism studies track half-life (e.g., HPLC analysis of metabolites) .
  • Photolysis : UV-Vis spectroscopy assesses stability under light exposure .
  • Ecotoxicity : Algal growth inhibition tests (OECD 201) evaluate environmental risk .

Advanced Question: How do data contradictions in reaction yields arise, and how are they statistically addressed?

Methodological Answer:
Contradictions may stem from:

  • Catalyst deactivation : Pd/C loses activity due to Cl⁻ poisoning; ANOVA identifies significant yield differences between catalysts .
  • Replicate variability : Standard deviation calculations (≥3 replicates) distinguish experimental error from systemic issues .
  • Byproduct profiling : PCA (Principal Component Analysis) correlates impurities with reaction conditions .

Basic Question: What role does 4-Phenyl-1H-imidazole-1-ethanol play in synthesizing pharmaceuticals?

Methodological Answer:
It is a key intermediate for antifungal agents (e.g., Econazole analogues):

  • Stepwise synthesis : Coupling with chlorinated benzyl halides forms the imidazole-ethanol backbone .
  • Purity criteria : HPLC purity ≥99% ensures compliance with ICH guidelines .

Advanced Question: How are enantiomeric impurities controlled during asymmetric synthesis?

Methodological Answer:

  • Chiral chromatography : HPLC with amylose-based columns resolves enantiomers .
  • Crystallization-induced diastereomer resolution : Use of chiral auxiliaries (e.g., tartaric acid) improves ee (enantiomeric excess) .
  • Kinetic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .

Basic Question: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • Lipinski’s Rule of Five : Calculated using Molinspiration (e.g., molecular weight <500, logP <5) .
  • DFT calculations : Gaussian software optimizes geometry and predicts dipole moments .
  • Solubility parameters : Hansen solubility parameters estimate compatibility with excipients .

Advanced Question: How do crystal packing defects impact formulation stability?

Methodological Answer:

  • Powder XRD : Identifies polymorphic transitions (e.g., Form I vs. Form II) .
  • DSC/TGA : Detects desolvation events affecting melting points .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) monitors moisture uptake .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.